Monatepil Maleate

Description

See also: Monatepil (has active moiety).

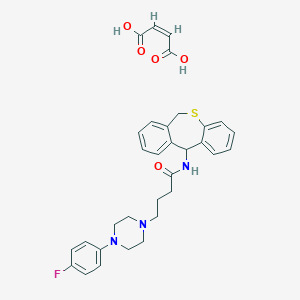

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(Z)-but-2-enedioic acid;N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30FN3OS.C4H4O4/c29-22-11-13-23(14-12-22)32-18-16-31(17-19-32)15-5-10-27(33)30-28-24-7-2-1-6-21(24)20-34-26-9-4-3-8-25(26)28;5-3(6)1-2-4(7)8/h1-4,6-9,11-14,28H,5,10,15-20H2,(H,30,33);1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDZXCYHMVFLGMT-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCC(=O)NC2C3=CC=CC=C3CSC4=CC=CC=C24)C5=CC=C(C=C5)F.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CCCC(=O)NC2C3=CC=CC=C3CSC4=CC=CC=C24)C5=CC=C(C=C5)F.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34FN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103379-03-9, 132046-06-1 | |

| Record name | Monatepil maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103379-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monatepil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103379039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monatepil maleate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132046061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MONATEPIL MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W456I35SKD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Deep Dive into the Vascular Smooth Muscle Pharmacology of Monatepil Maleate

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Monatepil, a potent antihypertensive agent, exerts its therapeutic effects through a dual mechanism of action on vascular smooth muscle. This technical guide elucidates the core pharmacological principles underlying Monatepil's efficacy, focusing on its activities as both a calcium channel antagonist and an alpha-1 adrenergic receptor blocker. Through a comprehensive review of available data, this document provides quantitative metrics of its activity, detailed experimental methodologies for its characterization, and visual representations of its signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Vascular smooth muscle contraction is a pivotal process in the regulation of blood pressure and peripheral vascular resistance. This intricate process is primarily modulated by the influx of extracellular calcium (Ca2+) through voltage-gated calcium channels and by the activation of G protein-coupled receptors, such as the alpha-1 adrenergic receptors, which trigger intracellular calcium release and sensitize the contractile apparatus to calcium. Monatepil maleate has been identified as a compound that interferes with these key pathways, leading to vasodilation and a subsequent reduction in blood pressure. This guide will delve into the specifics of its interaction with these two critical targets in the vascular smooth muscle.

Quantitative Pharmacological Data

The potency of this compound at its respective targets has been quantified through various in vitro studies. The following table summarizes the key pharmacological parameters.

| Pharmacological Activity | Parameter | Value | Tissue/Assay Condition | Reference |

| Calcium Channel Antagonism | pA2 | 8.71 | Calcium-induced contractions of rat thoracic aorta | [1] |

| Alpha-1 Adrenergic Receptor Blockade | IC50 | 56.6 nmol/L | l-phenylephrine-induced contractions of rabbit superior mesenteric artery | [1] |

Table 1: Quantitative Pharmacological Profile of this compound

Mechanism of Action: Signaling Pathways

Monatepil's vasodilatory effect is a direct consequence of its interference with the signaling cascades that lead to vascular smooth muscle contraction.

Calcium Channel Blockade

Monatepil acts as a calcium channel antagonist, directly inhibiting the influx of extracellular Ca2+ into vascular smooth muscle cells. This reduction in intracellular calcium concentration prevents the formation of the Ca2+-calmodulin complex, a critical step for the activation of myosin light chain kinase (MLCK). Consequently, myosin light chain phosphorylation is reduced, leading to smooth muscle relaxation.

Caption: Signaling pathway of calcium channel antagonism by Monatepil.

Alpha-1 Adrenergic Receptor Blockade

Monatepil also functions as an alpha-1 adrenergic receptor antagonist. By blocking these receptors on vascular smooth muscle cells, it prevents endogenous catecholamines like norepinephrine from inducing vasoconstriction. The binding of an agonist to the alpha-1 receptor typically activates the Gq protein, leading to the activation of phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of Ca2+ from the sarcoplasmic reticulum, further increasing intracellular calcium levels. Monatepil's antagonism at this receptor abrogates this signaling cascade.

Caption: Signaling pathway of alpha-1 adrenergic receptor blockade by Monatepil.

Experimental Protocols

The following sections outline generalized experimental procedures that are fundamental to characterizing the vascular smooth muscle activity of compounds like Monatepil.

In Vitro Vascular Smooth Muscle Contraction Assay

This assay directly measures the effect of a compound on the contractility of isolated vascular tissue.

Objective: To determine the inhibitory effect of Monatepil on agonist-induced vascular smooth muscle contraction.

Materials:

-

Isolated arterial rings (e.g., rat thoracic aorta, rabbit superior mesenteric artery)

-

Organ bath system with force-displacement transducers

-

Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O2 / 5% CO2

-

Vasoconstrictor agents (e.g., high potassium solution, phenylephrine)

-

This compound solutions of varying concentrations

Procedure:

-

Arterial tissues are dissected and cut into rings of 2-3 mm in width.

-

The rings are mounted in organ baths containing Krebs-Henseleit solution maintained at 37°C and gassed with carbogen.

-

The tissues are allowed to equilibrate under a resting tension of approximately 1.5-2.0 g for 60-90 minutes.

-

After equilibration, the tissues are contracted with a high potassium solution (e.g., 60 mM KCl) or a specific agonist like phenylephrine to establish a stable contractile response.

-

Once a plateau in contraction is reached, cumulative concentrations of Monatepil are added to the bath.

-

The relaxation response is recorded and expressed as a percentage of the maximal contraction induced by the agonist.

-

IC50 values are calculated from the concentration-response curves. For competitive antagonists, a Schild analysis can be performed to determine the pA2 value.

Radioligand Binding Assay

This assay is employed to determine the binding affinity of a compound to its specific receptor or channel.

Objective: To quantify the binding affinity of Monatepil for alpha-1 adrenergic receptors and L-type calcium channels.

Materials:

-

Cell membranes prepared from tissues or cells expressing the target receptor/channel (e.g., rat brain for alpha-1 receptors, cardiac or smooth muscle for calcium channels).

-

Radiolabeled ligand specific for the target (e.g., [3H]prazosin for alpha-1 receptors, [3H]nitrendipine for L-type calcium channels).

-

Unlabeled this compound solutions of varying concentrations.

-

Binding buffer.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled Monatepil in a binding buffer.

-

The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value for Monatepil is determined from the competition binding curve, and the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical screening of a novel compound with potential vasodilatory properties.

Caption: Preclinical screening workflow for vascular smooth muscle relaxants.

Conclusion

This compound's mechanism of action on vascular smooth muscle is a well-defined, dual-pronged approach involving the blockade of L-type calcium channels and alpha-1 adrenergic receptors. This combined action effectively reduces intracellular calcium levels and mitigates agonist-induced vasoconstriction, leading to vasodilation and a decrease in blood pressure. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for further research and development of compounds targeting vascular smooth muscle pharmacology.

References

The Pharmacological Profile of Monatepil Maleate as a Calcium Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monatepil Maleate (also known as AJ-2615) is a novel antihypertensive agent characterized by a dual mechanism of action: calcium antagonism and alpha-1 adrenergic receptor blockade.[1][2][3] This dual functionality positions it uniquely among cardiovascular drugs, offering potential therapeutic benefits in managing hypertension and related vascular disorders. This technical guide provides an in-depth exploration of the pharmacological profile of this compound, with a specific focus on its properties as a calcium antagonist. The information presented herein is intended to support research, scientific discovery, and drug development efforts in the field of cardiovascular pharmacology.

Core Calcium Antagonist Activity

Monatepil exerts its primary cardiovascular effects by inhibiting the influx of extracellular calcium into vascular smooth muscle and cardiac cells. This action is characteristic of calcium channel blockers, which play a crucial role in modulating vascular tone and cardiac function.

Quantitative Analysis of Calcium Antagonist Activity

The potency and efficacy of this compound as a calcium antagonist have been quantified in various preclinical models. The following tables summarize the key quantitative data available.

Table 1: In Vitro Calcium Antagonist Activity of this compound

| Parameter | Experimental Model | Value | Reference |

| pA2 | Inhibition of calcium-induced contractions in rat thoracic aorta | 8.71 | [1] |

| IC50 | Inhibition of Ca2+ current in guinea-pig ventricular cells | 18.7 nmol/L | [4] |

Table 2: Comparative Calcium Antagonist Activity of this compound Enantiomers and Metabolites

| Compound | Activity Relative to this compound | Experimental Model | Reference |

| (S)-AJ-2615 | More potent | Inhibition of calcium-induced contractions | [1] |

| (R)-AJ-2615 | Less potent | Inhibition of calcium-induced contractions | [1] |

| AJ-2615-sulfoxide A | 1/10th the activity | Inhibition of calcium-induced contractions | [1] |

| AJ-2615-sulfoxide B | 1/10th the activity | Inhibition of calcium-induced contractions | [1] |

| AJ-2615-sulfone | 1/10th the activity | Inhibition of calcium-induced contractions | [1] |

Signaling Pathway of this compound in Vascular Smooth Muscle

This compound's primary mechanism as a vasodilator involves the blockade of L-type calcium channels in vascular smooth muscle cells. This action interrupts the signaling cascade that leads to vasoconstriction. The following diagram illustrates this pathway.

Caption: Signaling pathway of this compound's calcium antagonist action.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Inhibition of Calcium-Induced Contractions in Rat Thoracic Aorta

This protocol is used to determine the pA2 value of a calcium antagonist, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.

Experimental Workflow:

Caption: Workflow for determining pA2 of this compound.

Methodology:

-

Tissue Preparation: Thoracic aortas are isolated from male Wistar rats and cut into helical strips. These strips are then mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with a mixture of 95% O2 and 5% CO2.

-

Equilibration and Depolarization: The tissues are allowed to equilibrate under a resting tension of 1g. They are then depolarized using a potassium-rich solution to induce contraction, followed by washing to return to baseline.

-

Drug Incubation: The aortic strips are incubated with various concentrations of this compound or a vehicle control for 30 minutes.

-

Calcium-Induced Contraction: A cumulative concentration-response curve for calcium chloride (CaCl2) is then generated in the presence of each concentration of this compound.

-

Data Analysis: The isotonic contractions are recorded, and the data are used to construct concentration-response curves. A Schild plot analysis is then performed to calculate the pA2 value.

Inhibition of Ca2+ Current in Guinea-Pig Ventricular Cells

This electrophysiological protocol is employed to determine the IC50 value of this compound on the L-type calcium current in isolated cardiac myocytes.

Methodology:

-

Cell Isolation: Single ventricular myocytes are enzymatically isolated from the hearts of guinea pigs.

-

Patch-Clamp Recording: The whole-cell patch-clamp technique is used to record the inward calcium current (ICa). The cells are held at a membrane potential of -40 mV and depolarized to +10 mV at a frequency of 0.2 Hz to elicit the ICa.

-

Drug Application: this compound is applied to the bath solution at various concentrations.

-

Data Analysis: The peak ICa at +10 mV is measured before and after the application of this compound. The percentage of inhibition of the ICa is calculated for each concentration, and the data are fitted to a concentration-response curve to determine the IC50 value.[4]

Dual Pharmacological Action

While this guide focuses on the calcium antagonist properties of this compound, it is crucial to acknowledge its concurrent alpha-1 adrenergic receptor blocking activity. This dual action contributes to its overall antihypertensive effect. For instance, this compound has been shown to inhibit l-phenylephrine-induced contractions in rabbit superior mesenteric artery with an IC50 of 56.6 nmol/L.[1] This alpha-1 blockade complements the vasodilation induced by calcium channel inhibition.

Conclusion

This compound presents a compelling pharmacological profile as a calcium antagonist with significant vasodilatory and cardiac effects. Its potency, demonstrated by a pA2 of 8.71 in rat aorta and an IC50 of 18.7 nmol/L for Ca2+ current inhibition in guinea-pig ventricular cells, underscores its efficacy in modulating calcium-dependent physiological processes. The detailed experimental protocols and the elucidated signaling pathway provided in this guide offer a comprehensive resource for researchers and drug development professionals. The dual mechanism of action, combining calcium antagonism with alpha-1 adrenergic blockade, warrants further investigation to fully understand its therapeutic potential in cardiovascular medicine.

References

- 1. CV Physiology | Vascular Smooth Muscle Contraction and Relaxation [cvphysiology.com]

- 2. researchgate.net [researchgate.net]

- 3. Studies on calcium antagonistic and alpha 1-adrenergic receptor blocking activities of this compound, its metabolites and their enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Long-lasting antagonistic effects of monatepil on Ca2+ current in guinea-pig ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Monatepil Maleate and its Alpha-1 Adrenoceptor Blocking Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monatepil, a unique pharmacological agent, exhibits a dual mechanism of action, functioning as both a calcium channel antagonist and an alpha-1 adrenergic receptor blocker.[1][2] This technical guide focuses on the latter characteristic: its alpha-1 adrenoceptor blocking activity. This property contributes significantly to its overall antihypertensive effect and presents a multifaceted approach to the management of hypertension.[3] This document provides a comprehensive overview of the quantitative data, detailed experimental protocols for assessing this activity, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction to Monatepil's Alpha-1 Adrenoceptor Antagonism

Monatepil maleate ((±)-N-(6,11-dihydrodibenzo [b, e] thiepin-11-yl) -4-(4-fluorophenyl)-1-piperazinebutanamide monomaleate, AJ-2615) is a potent antihypertensive agent.[4][5] Beyond its well-characterized calcium channel blocking effects, Monatepil distinguishes itself through its significant affinity for and antagonism of alpha-1 adrenergic receptors.[4] These receptors, primarily located on vascular smooth muscle, mediate vasoconstriction in response to catecholamines like norepinephrine. By blocking these receptors, Monatepil inhibits this vasoconstrictive pathway, leading to vasodilation and a subsequent reduction in blood pressure.[3] Studies have indicated that approximately 20-35% of Monatepil's hypotensive effect can be attributed to its alpha-1 adrenoceptor blocking activity.[3]

Quantitative Analysis of Alpha-1 Adrenoceptor Blocking Activity

The alpha-1 adrenoceptor blocking potency of Monatepil and its metabolites has been quantified through in vitro functional assays. The key parameter, the half-maximal inhibitory concentration (IC50), indicates the concentration of the drug required to inhibit the response to an agonist by 50%.

| Compound | IC50 (nmol/l) | Agonist | Tissue Preparation |

| This compound | 56.6 | l-phenylephrine | Rabbit superior mesenteric artery |

| AJ-2615-sulfoxide A | Similar to or slightly more potent than Monatepil | l-phenylephrine | Rabbit superior mesenteric artery |

| AJ-2615-sulfoxide B | Similar to or slightly more potent than Monatepil | l-phenylephrine | Rabbit superior mesenteric artery |

| AJ-2615-sulfone | Similar to or slightly more potent than Monatepil | l-phenylephrine | Rabbit superior mesenteric artery |

| Data sourced from in vitro studies on l-phenylephrine-induced contractions.[4] |

Notably, while the enantiomers of Monatepil show stereoselectivity in their calcium channel blocking activity, no significant difference is observed in their alpha-1 adrenoceptor blocking activity.[4]

Experimental Protocols

The determination of Monatepil's alpha-1 adrenoceptor blocking activity involves two primary types of in vitro assays: functional assays (organ bath studies) and radioligand binding assays.

Functional Assay: Phenylephrine-Induced Contraction in Rabbit Superior Mesenteric Artery

This assay functionally assesses the antagonist properties of Monatepil by measuring its ability to inhibit the contraction of vascular smooth muscle induced by an alpha-1 adrenoceptor agonist, phenylephrine.

3.1.1. Tissue Preparation

-

Male Japanese White rabbits are euthanized via exsanguination.

-

The superior mesenteric artery is rapidly excised and immersed in a cold, oxygenated physiological salt solution (PSS).

-

The artery is cleaned of adherent connective and adipose tissues.

-

Helical strips or rings (approximately 2-3 mm in width) of the artery are prepared.

3.1.2. Organ Bath Setup

-

The arterial preparations are mounted in organ baths containing PSS maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

-

One end of the tissue is fixed, and the other is connected to an isometric force transducer to record changes in tension.

-

An optimal resting tension (typically 1.5-2.0 g) is applied to the tissues, and they are allowed to equilibrate for a period of 60-90 minutes. During equilibration, the PSS is replaced every 15-20 minutes.

3.1.3. Experimental Procedure

-

After equilibration, the tissues are contracted with a submaximal concentration of phenylephrine (e.g., 1 µM) to test for viability.

-

Following a washout and return to baseline, a cumulative concentration-response curve to l-phenylephrine is established.

-

The tissues are then incubated with this compound at various concentrations for a predetermined period (e.g., 30-60 minutes).

-

In the presence of Monatepil, a second cumulative concentration-response curve to l-phenylephrine is generated.

-

The IC50 value is calculated from the rightward shift in the concentration-response curve.

Radioligand Binding Assay

This assay directly measures the affinity of Monatepil for the alpha-1 adrenoceptor by quantifying its ability to displace a radiolabeled ligand that specifically binds to the receptor.

3.2.1. Membrane Preparation

-

Tissue rich in alpha-1 adrenoceptors (e.g., rat liver or cerebral cortex) is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a fresh assay buffer.

3.2.2. Binding Assay Protocol

-

The membrane preparation is incubated with a fixed concentration of a radiolabeled alpha-1 adrenoceptor antagonist, typically [3H]prazosin.

-

Increasing concentrations of unlabeled this compound are added to the incubation mixture to compete for binding with the radioligand.

-

The incubation is carried out at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled, potent alpha-1 adrenoceptor antagonist (e.g., 10 µM phentolamine).

-

The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

-

The filters are washed with cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

The Ki (inhibition constant) is then calculated from the IC50 of the competition curve using the Cheng-Prusoff equation.

Visualizations: Pathways and Protocols

To further elucidate the mechanisms and methodologies described, the following diagrams are provided.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Relative contribution of alpha 1-adrenoceptor blocking activity to the hypotensive effect of the novel calcium antagonist monatepil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies on calcium antagonistic and alpha 1-adrenergic receptor blocking activities of this compound, its metabolites and their enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Monatepil Maleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monatepil, an antihypertensive agent, functions as both a calcium channel blocker and an α1-adrenergic receptor antagonist. This technical guide provides a comprehensive overview of the chemical structure and a detailed synthesis pathway for Monatepil Maleate. The synthesis is a multi-step process commencing with the preparation of the key intermediate, 11-amino-6,11-dihydrodibenzo[b,e]thiepine, followed by its acylation and subsequent alkylation of 1-(4-fluorophenyl)piperazine. This document outlines the detailed experimental protocols, including reagent quantities, reaction conditions, and purification methods. Quantitative data, including yields and physicochemical properties, are systematically tabulated for clarity. Furthermore, the synthesis pathway is visually represented using a Graphviz diagram to facilitate a clear understanding of the chemical transformations.

Chemical Structure and Properties

This compound is the maleate salt of the active pharmaceutical ingredient Monatepil. The core structure of Monatepil is a dibenzothiepine ring system linked to a fluorophenylpiperazine moiety via a butyramide chain.

Table 1: Chemical Identifiers and Properties of Monatepil and this compound

| Identifier | Monatepil | This compound |

| IUPAC Name | N-(6,11-Dihydrodibenzo[b,e]thiepin-11-yl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide[1] | (2Z)-But-2-enedioic acid; N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide |

| CAS Number | 103377-41-9[1] | 103379-03-9[2] |

| Molecular Formula | C28H30FN3OS[1] | C32H34FN3O5S[3] |

| Molar Mass | 475.63 g/mol [1] | 591.69 g/mol [2] |

Synthesis Pathway

The synthesis of Monatepil proceeds through a two-step process following the preparation of a key dibenzothiepine intermediate. The overall pathway involves the formation of an amide bond followed by a nucleophilic substitution reaction. The final step is the formation of the maleate salt.

Diagram of the Synthesis Pathway

Caption: Synthesis pathway of this compound.

Experimental Protocols

The following protocols are based on established synthetic procedures.

Step 1: Synthesis of N-(6,11-Dihydrodibenzo[b,e]thiepin-11-yl)-4-chlorobutanamide

This step involves the acylation of 11-amino-6,11-dihydrodibenzo[b,e]thiepine with 4-chlorobutyryl chloride.

-

Materials:

-

11-Amino-6,11-dihydrodibenzo[b,e]thiepine

-

4-Chlorobutyryl chloride

-

Pyridine

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

A solution of 11-amino-6,11-dihydrodibenzo[b,e]thiepine in anhydrous THF is prepared in a reaction vessel equipped with a stirrer and under an inert atmosphere.

-

Pyridine is added to the solution, and the mixture is cooled in an ice bath.

-

A solution of 4-chlorobutyryl chloride in anhydrous THF is added dropwise to the cooled mixture.

-

The reaction is allowed to warm to room temperature and stirred for several hours.

-

The reaction mixture is then diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed successively with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude N-(6,11-Dihydrodibenzo[b,e]thiepin-11-yl)-4-chlorobutanamide is purified by column chromatography on silica gel.

-

Step 2: Synthesis of Monatepil (N-(6,11-Dihydrodibenzo[b,e]thiepin-11-yl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide)

This step involves the alkylation of 1-(4-fluorophenyl)piperazine with the previously synthesized chloro-amide intermediate.

-

Materials:

-

N-(6,11-Dihydrodibenzo[b,e]thiepin-11-yl)-4-chlorobutanamide

-

1-(4-Fluorophenyl)piperazine

-

Potassium carbonate

-

Potassium iodide

-

Acetonitrile, anhydrous

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

A mixture of N-(6,11-Dihydrodibenzo[b,e]thiepin-11-yl)-4-chlorobutanamide, 1-(4-fluorophenyl)piperazine, potassium carbonate, and a catalytic amount of potassium iodide in anhydrous acetonitrile is heated at reflux for several hours.

-

After cooling to room temperature, the inorganic salts are removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to give the crude Monatepil.

-

The crude product is purified by column chromatography on silica gel.

-

Step 3: Preparation of this compound

This final step involves the formation of the maleate salt of Monatepil.

-

Materials:

-

Monatepil

-

Maleic acid

-

Ethanol

-

-

Procedure:

-

Monatepil is dissolved in warm ethanol.

-

A solution of maleic acid in ethanol is added to the Monatepil solution.

-

The mixture is stirred, and upon cooling, the this compound salt precipitates.

-

The precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield pure this compound.

-

Quantitative Data

The following table summarizes typical yields and melting points for the key compounds in the synthesis of this compound.

Table 2: Yields and Melting Points

| Compound | Step | Typical Yield (%) | Melting Point (°C) |

| N-(6,11-Dihydrodibenzo[b,e]thiepin-11-yl)-4-chlorobutanamide | 1 | 85-95 | 145-147 |

| Monatepil | 2 | 70-80 | 128-130 |

| This compound | 3 | >90 | 163-165 |

Conclusion

This technical guide has provided a detailed and comprehensive overview of the chemical structure and synthesis of this compound. The described multi-step synthesis is a robust and efficient method for the preparation of this important antihypertensive agent. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry. The visual representation of the synthesis pathway further aids in the understanding of the chemical transformations involved.

References

In Vivo Antihypertensive Profile of Monatepil Maleate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vivo antihypertensive effects of Monatepil Maleate, a novel antihypertensive agent with a dual mechanism of action. This compound functions as both a calcium channel antagonist and an alpha-1 adrenergic receptor blocker, contributing to its potent and long-lasting effects on blood pressure.[1][2][3] This document summarizes key findings from preclinical studies in various animal models, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism and experimental application.

Core Mechanism of Action

This compound exerts its antihypertensive effects through two primary signaling pathways. As a calcium channel blocker, it inhibits the influx of extracellular calcium into vascular smooth muscle cells, leading to vasodilation and a reduction in peripheral resistance.[3][4] Concurrently, its alpha-1 adrenoceptor antagonist activity blocks the vasoconstrictive effects of norepinephrine, further contributing to the overall reduction in blood pressure.[3][4][5] It has been suggested that approximately 20-35% of its hypotensive effect can be attributed to its alpha-1 adrenoceptor blocking activity.[5]

Efficacy in Hypertensive Animal Models

This compound has demonstrated significant antihypertensive activity in a variety of well-established animal models of hypertension. The following sections present a consolidated summary of these findings.

Spontaneously Hypertensive Rats (SHR)

Oral administration of this compound to conscious Spontaneously Hypertensive Rats (SHR) resulted in a dose-dependent, gradual, and sustained reduction in blood pressure without causing significant tachycardia.[4]

| Dose (p.o.) | Maximal Decrease in Systolic BP (mmHg) | Duration of Action | Effect on Heart Rate | Reference |

| 3 - 30 mg/kg | Dose-dependent reduction | Long-lasting | No significant change | [4] |

Anesthetized Rats

In anesthetized rats, Monatepil demonstrated dose-dependent hypotensive effects comparable in potency to diltiazem.[5] These studies were instrumental in elucidating the contribution of its alpha-1 blocking activity.[5]

| Dose (i.v.) | Effect on Blood Pressure | Key Finding | Reference |

| Not specified | Dose-dependent hypotensive effects | Attenuated effect after prazosin administration, confirming in vivo alpha-1 blockade. | [5] |

Renal Hypertensive Dogs

Studies in conscious renal hypertensive dogs have shown that repeated oral administration of this compound leads to a persistent and stable reduction in blood pressure.[6]

| Dose (p.o.) | Duration of Treatment | Effect on Blood Pressure | Effect on Cardiac Conduction | Reference |

| 10 mg/kg/day | 29 days | Persistent fall in blood pressure | Little effect on the conduction system of the heart | [6] |

Anesthetized Open-Chest Dogs

Intravenous administration of Monatepil in anesthetized open-chest dogs produced significant hemodynamic changes, including a decrease in blood pressure and total peripheral resistance.[7]

| Dose (i.v.) | Effect on Mean Arterial Pressure | Effect on Total Peripheral Resistance | Effect on Cardiac Output | Effect on Heart Rate | Reference |

| 0.1 mg/kg | Decrease | Decrease | Increase | Slight Decrease | [7] |

| 0.3 mg/kg | Decrease | Decrease | Increase | Slight Decrease | [7] |

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies employed in the key in vivo studies.

General Antihypertensive Effect in Spontaneously Hypertensive Rats (SHR)

-

Animal Model: Male Spontaneously Hypertensive Rats (SHR).

-

Drug Administration: this compound was administered orally (p.o.).

-

Blood Pressure Measurement: Blood pressure was measured in conscious, unrestrained rats using a tail-cuff method or radiotelemetry to allow for continuous monitoring and to minimize stress-induced fluctuations.

-

Data Analysis: Changes in systolic blood pressure and heart rate were recorded over time and compared to a vehicle-treated control group.

Hemodynamic Studies in Anesthetized Dogs

-

Animal Model: Mongrel dogs of either sex.

-

Anesthesia: Animals were anesthetized, typically with a combination of agents such as pentobarbital sodium.

-

Surgical Preparation: A thoracotomy was performed to allow for the placement of instrumentation. Catheters were inserted into the femoral artery and vein for blood pressure measurement and drug administration, respectively. An electromagnetic flow probe was placed around the ascending aorta to measure cardiac output.

-

Drug Administration: this compound was administered intravenously (i.v.).

-

Hemodynamic Measurements: Arterial blood pressure, heart rate, cardiac output, and left ventricular pressure were continuously recorded. Total peripheral resistance was calculated from the mean arterial pressure and cardiac output.

-

Data Analysis: Hemodynamic parameters were measured before and after drug administration to determine the acute effects of the compound.

Additional Pharmacological Effects

Beyond its primary antihypertensive action, this compound has been shown to possess other beneficial cardiovascular properties in animal models, including anti-atherosclerotic and plasma lipid-lowering effects.[1] In cholesterol-fed monkeys, oral administration of Monatepil (30 mg/kg/day for 6 months) suppressed the elevation of cholesterol in the aorta, reduced the atherogenic area, and prevented increases in total cholesterol and LDL.[1] These effects are thought to be mediated by the up-regulation of hepatic LDL receptors due to its alpha-1 adrenoceptor blocking activity.[1][8]

Conclusion

The preclinical data from various animal models consistently demonstrate that this compound is an effective antihypertensive agent. Its dual mechanism of action, combining calcium channel blockade and alpha-1 adrenoceptor antagonism, results in a potent, slow-onset, and long-lasting reduction in blood pressure without inducing reflex tachycardia.[4] Furthermore, its favorable effects on lipid metabolism and atherosclerosis suggest additional therapeutic potential in the management of cardiovascular disease.[1] These findings underscore the unique pharmacological profile of this compound and provide a strong rationale for its clinical development.

References

- 1. Antihypertensive, antiatherosclerotic, and plasma lipid-lowering effects of monatepil, a novel calcium antagonist with alpha 1-adrenoceptor-blocking activity in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Monatepil - Wikipedia [en.wikipedia.org]

- 3. Studies on calcium antagonistic and alpha 1-adrenergic receptor blocking activities of this compound, its metabolites and their enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Relative contribution of alpha 1-adrenoceptor blocking activity to the hypotensive effect of the novel calcium antagonist monatepil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro and in vivo electrocardiographic evaluation of the novel calcium antagonist monatepil on cardiac conduction system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of the new calcium antagonist monatepil on cardiac function and myocardial oxygen supply and demand in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of this compound, a new Ca2+ channel antagonist with alpha1-adrenoceptor antagonistic activity, on cholesterol absorption and catabolism in high cholesterol diet-fed rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

Monatepil Maleate: A Technical Overview of its Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monatepil Maleate (coded as AJ-2615) is a novel pharmaceutical agent characterized by its dual mechanism of action as both a calcium channel blocker and an alpha-1 adrenergic receptor antagonist.[1][2] Developed by Dainippon Pharmaceutical, it was investigated primarily for the management of hypertension, angina pectoris, and atherosclerosis.[1][3] Despite showing promise in preclinical and early clinical studies, the development of Monatepil was discontinued in June 2000.[3] This technical guide provides a comprehensive review of the available data on the pharmacokinetics and bioavailability of this compound, intended to serve as a resource for researchers and professionals in the field of drug development. Due to the discontinuation of its development, publicly available human pharmacokinetic data is limited. Therefore, this document synthesizes preclinical findings and outlines a representative experimental protocol for a human pharmacokinetic study based on established methodologies for similar compounds.

Introduction

This compound is a dibenzothiepin derivative that exhibits both calcium channel blocking and α1-adrenoceptor blocking activities.[1][2] This dual functionality presented a potential therapeutic advantage in treating cardiovascular diseases by addressing multiple pathophysiological pathways. Preclinical studies in animal models demonstrated its efficacy in producing a slow onset and long-lasting antihypertensive effect.[4] Furthermore, it showed potential in preventing dyslipidemia and atherosclerosis in animal models at plasma concentrations equivalent to therapeutic levels anticipated in humans.[4][5]

Preclinical Pharmacokinetics

While specific human pharmacokinetic parameters are not widely published, preclinical studies in animal models provide valuable insights into the absorption, distribution, metabolism, and excretion of this compound.

Animal Studies Data Summary

The following table summarizes the available data from studies conducted in animal models. It is important to note that these values may not be directly extrapolated to humans.

| Parameter | Species | Dose | Route of Administration | Observed Effect | Citation |

| Antihypertensive Effect | Hypertensive Animals | Not Specified | Oral | Slow onset, long duration | [4] |

| Anti-arrhythmic Effect | Rats | 0.1-3.0 mg/kg | Intravenous | Suppression of ventricular arrhythmias | [6] |

| Cardiac Function | Anesthetized Dogs | 0.1, 0.3 mg/kg | Intravenous | Increased cardiac output, decreased blood pressure | [1] |

| Anti-atherosclerotic Effect | Monkeys | 30 mg/kg/day for 6 months | Oral | Suppressed elevation of cholesterol in the aorta | [5] |

Proposed Human Pharmacokinetic Study Protocol

Given the lack of publicly available human data, this section outlines a detailed, representative experimental protocol for a Phase I clinical trial to determine the pharmacokinetics and bioavailability of this compound in healthy volunteers. This protocol is based on standard industry practices for similar small molecule drugs.

Study Design

A single-center, open-label, single-dose, crossover study in healthy adult volunteers.

Study Population

A cohort of 12-24 healthy male and female volunteers, aged 18-55 years, with a body mass index (BMI) between 18.5 and 30.0 kg/m ².

Dosing and Administration

A single oral dose of this compound (e.g., 50 mg) administered with 240 mL of water after an overnight fast of at least 10 hours.

Blood Sampling

Venous blood samples (approximately 5 mL) would be collected into tubes containing K2-EDTA as an anticoagulant at the following time points: pre-dose (0 hours), and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours post-dose.

Bioanalytical Method: LC-MS/MS

Plasma concentrations of Monatepil and its potential metabolites would be quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7][8][9]

-

Sample Preparation: A liquid-liquid extraction or solid-phase extraction method would be employed to isolate Monatepil from the plasma matrix.

-

Chromatography: Separation would be achieved on a C18 reverse-phase column with a gradient elution using a mobile phase consisting of acetonitrile and water with a modifier like formic acid.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization would be used for detection and quantification.

Pharmacokinetic Analysis

The following pharmacokinetic parameters would be calculated from the plasma concentration-time data using non-compartmental analysis:

-

Cmax: Maximum observed plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC0-t: Area under the plasma concentration-time curve from time 0 to the last quantifiable concentration.

-

AUC0-∞: Area under the plasma concentration-time curve from time 0 to infinity.

-

CL/F: Apparent total body clearance.

-

Vd/F: Apparent volume of distribution.

Signaling Pathways and Experimental Workflows

Mechanism of Action

This compound's therapeutic effects are derived from its dual antagonism of L-type calcium channels and alpha-1 adrenergic receptors.

Caption: Dual mechanism of action of this compound.

Bioanalytical Workflow for Quantification in Plasma

The following diagram illustrates a typical workflow for the quantification of this compound in plasma samples using LC-MS/MS.

Caption: LC-MS/MS bioanalytical workflow.

Metabolism

Studies have identified several metabolites of this compound, including sulfoxide and sulfone derivatives.[12] The calcium antagonistic activities of these metabolites were found to be approximately one-tenth of the parent compound.[12] However, their alpha-1 adrenergic receptor blocking activities were similar to or slightly more potent than this compound.[12] Further investigation into the metabolic pathways and the enzymes responsible for these transformations would be a necessary component of a full pharmacokinetic profile.

Conclusion

This compound was a promising antihypertensive agent with a unique dual mechanism of action. While its development was discontinued, the available preclinical data suggests favorable pharmacological properties. This technical guide has summarized the existing knowledge and provided a framework for a potential human pharmacokinetic study. The outlined experimental protocols and analytical methodologies can serve as a valuable reference for researchers working on similar compounds. Further investigation, should the compound be re-examined, would be necessary to fully elucidate its pharmacokinetic profile and therapeutic potential in humans.

References

- 1. Effects of the new calcium antagonist monatepil on cardiac function and myocardial oxygen supply and demand in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Monatepil - Wikipedia [en.wikipedia.org]

- 3. Monatepil - AdisInsight [adisinsight.springer.com]

- 4. researchgate.net [researchgate.net]

- 5. Antihypertensive, antiatherosclerotic, and plasma lipid-lowering effects of monatepil, a novel calcium antagonist with alpha 1-adrenoceptor-blocking activity in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-arrhythmic effects of a new calcium antagonist, monatepil, AJ-2615, in experimental arrhythmic models [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eijppr.com [eijppr.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. derangedphysiology.com [derangedphysiology.com]

- 11. Elimination Half-Life of Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Studies on calcium antagonistic and alpha 1-adrenergic receptor blocking activities of this compound, its metabolites and their enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolites and Enantiomers of Monatepil Maleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monatepil maleate, a dual-action antihypertensive agent, exhibits its therapeutic effects through both calcium channel antagonism and α1-adrenergic receptor blockade. As a chiral compound administered as a racemate, its metabolic fate and the distinct pharmacological profiles of its enantiomers and metabolites are of significant interest in drug development and pharmacology. This technical guide provides a comprehensive overview of the known metabolites and enantiomers of this compound, including available quantitative data on their biological activities, inferred metabolic pathways, and generalized experimental approaches for their analysis. Due to the discontinuation of its clinical development, publicly available data is limited; this guide consolidates the accessible information to serve as a valuable resource for researchers in the field.

Introduction

Monatepil (AJ-2615) is a dibenzothiepin derivative that was developed as a promising therapeutic agent for hypertension and related cardiovascular disorders.[1] Its mechanism of action involves the inhibition of voltage-gated calcium channels and the blockade of α1-adrenergic receptors, leading to vasodilation and a reduction in blood pressure.[2] Monatepil is a chiral molecule and has been studied as a racemic mixture of its (S)- and (R)-enantiomers. The stereochemistry of a drug can significantly influence its pharmacokinetic and pharmacodynamic properties, making the investigation of its individual enantiomers and their metabolic products crucial for a complete understanding of its biological activity and safety profile.[3]

Metabolites of this compound

In vitro studies have identified three primary metabolites of this compound, resulting from the oxidation of the sulfur atom in the dibenzothiepin ring system.

-

AJ-2615-sulfoxide A

-

AJ-2615-sulfoxide B

-

AJ-2615-sulfone

These metabolites have been shown to possess distinct pharmacological activities compared to the parent compound.

Pharmacodynamic Profile of Metabolites

The primary metabolites of Monatepil have been evaluated for their calcium antagonistic and α1-adrenergic receptor blocking activities. The following table summarizes the available quantitative data.

| Compound | Calcium Antagonistic Activity (pA2) | α1-Adrenergic Receptor Blocking Activity (IC50, nmol/l) |

| This compound | 8.71[2] | 56.6[2] |

| AJ-2615-sulfoxide A | ~1/10th of Monatepil[2] | Similar to or slightly more potent than Monatepil[2] |

| AJ-2615-sulfoxide B | ~1/10th of Monatepil[2] | Similar to or slightly more potent than Monatepil[2] |

| AJ-2615-sulfone | ~1/10th of Monatepil[2] | Similar to or slightly more potent than Monatepil[2] |

Table 1: In vitro pharmacological activities of this compound and its major metabolites.

The data indicates that while oxidation of the sulfur atom significantly reduces the calcium channel blocking activity, the α1-adrenergic receptor blocking activity is retained or even slightly enhanced in the metabolites.[2]

Enantiomers of this compound

As a chiral drug, this compound exists as two enantiomers:

-

(S)-AJ-2615

-

(R)-AJ-2615

Stereoselectivity is observed in the calcium antagonistic activity of these enantiomers.

Pharmacodynamic Profile of Enantiomers

The in vitro pharmacological activities of the (S)- and (R)-enantiomers of Monatepil have been compared to the racemic mixture.

| Enantiomer | Calcium Antagonistic Activity | α1-Adrenergic Receptor Blocking Activity |

| (S)-AJ-2615 | More potent than racemate[2] | No difference from racemate[2] |

| (R)-AJ-2615 | Less potent than racemate[2] | No difference from racemate[2] |

Table 2: Comparison of in vitro pharmacological activities of this compound enantiomers.

The potency of calcium antagonistic activity follows the order: (S)-AJ-2615 > this compound (racemate) > (R)-AJ-2615.[2] In contrast, no significant difference was observed in their α1-adrenergic receptor blocking activity.[2] Interestingly, the enantiomers of the Monatepil metabolites did not show any significant differences in either calcium antagonistic or α1-adrenergic receptor blocking activities.[2]

Metabolic Pathway of this compound

Caption: Proposed primary metabolic pathway of this compound.

This pathway suggests a sequential oxidation process, likely mediated by cytochrome P450 enzymes in the liver, leading to the formation of sulfoxides and subsequently the sulfone metabolite.

Experimental Protocols

Detailed experimental protocols specific to this compound are scarce in publicly accessible literature. However, based on standard methodologies in drug metabolism and pharmacology, the following sections outline generalized protocols that would be employed for the characterization of Monatepil and its metabolites/enantiomers.

In Vitro Metabolism using Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability and identifying the metabolites of this compound using human liver microsomes.

Objective: To determine the rate of metabolism of this compound and identify the metabolites formed.

Materials:

-

This compound

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) or other suitable organic solvent for quenching

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer (pH 7.4).

-

Pre-incubation: Pre-incubate the microsome mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add this compound (e.g., 1 µM final concentration) to the pre-incubated mixture. Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time-course Incubation: Incubate the reaction mixture at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile.

-

Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent drug and identify the formed metabolites.

Caption: Experimental workflow for in vitro metabolism of Monatepil.

Enantioselective HPLC Analysis

This section describes a generalized approach for the separation and quantification of the (S)- and (R)-enantiomers of this compound.

Objective: To develop a stereoselective analytical method for the quantification of Monatepil enantiomers in biological matrices.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometric detector.

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®).

Chromatographic Conditions (Illustrative Example):

-

Column: Chiralpak AD-H (or similar)

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. The exact ratio needs to be optimized.

-

Flow Rate: 0.5 - 1.5 mL/min (to be optimized)

-

Column Temperature: 20 - 40°C (to be optimized)

-

Detection: UV at a suitable wavelength or MS/MS for higher sensitivity and selectivity.

Method Development Workflow:

Caption: Workflow for enantioselective HPLC method development.

Conclusion

This compound undergoes metabolism primarily through oxidation of its dibenzothiepin sulfur atom, leading to the formation of sulfoxide and sulfone metabolites. These metabolites exhibit a significantly reduced calcium antagonistic effect while retaining or slightly increasing their α1-adrenergic receptor blocking activity. The parent compound's enantiomers display stereoselectivity in their calcium channel blocking potency, with the (S)-enantiomer being more active. The lack of extensive publicly available data, likely due to the cessation of its development, limits a more detailed understanding of its complete pharmacokinetic and metabolic profile in humans. The generalized protocols and compiled data in this guide provide a foundational understanding for researchers interested in the pharmacology and metabolism of this compound and related compounds.

References

- 1. Effects of this compound, a new Ca2+ channel antagonist with alpha1-adrenoceptor antagonistic activity, on cholesterol absorption and catabolism in high cholesterol diet-fed rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antihypertensive, antiatherosclerotic, and plasma lipid-lowering effects of monatepil, a novel calcium antagonist with alpha 1-adrenoceptor-blocking activity in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Monatepil Maleate in Experimental Hyperlipidemia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monatepil maleate is a novel pharmaceutical agent with a multi-faceted mechanism of action, exhibiting properties of a Ca2+ channel antagonist, an alpha1-adrenoceptor blocker, and an inhibitor of lipid peroxidation.[1] These characteristics make it a compound of interest for cardiovascular research, particularly in the context of hypertension and associated metabolic disorders like hyperlipidemia. In experimental animal models, specifically high-cholesterol diet-fed rabbits, this compound has demonstrated a prophylactic effect against the rise in plasma total cholesterol and beta-lipoprotein.[1]

These application notes provide a detailed protocol for inducing hyperlipidemia in rabbits and investigating the therapeutic effects of this compound. The described methodologies are based on established experimental models and aim to ensure reproducibility and accuracy in research settings.

Mechanism of Action in Hyperlipidemia

This compound appears to mitigate hyperlipidemia through a dual mechanism that is dependent on the presence of hepatic LDL receptors.[1] Studies in Watanabe heritable hyperlipidemic (WHHL) rabbits, which lack functional LDL receptors, showed no significant reduction in plasma lipids after this compound administration.[1] This suggests that the primary lipid-lowering effects are mediated through:

-

Enhanced LDL Clearance: this compound is believed to up-regulate the expression of hepatic LDL receptors, thereby increasing the clearance of LDL cholesterol from the plasma.[1]

-

Accelerated Cholesterol Catabolism: The compound promotes the conversion of free cholesterol into bile acids in the liver, facilitating its excretion.[1]

Furthermore, this compound has been observed to inhibit acyl-CoA:cholesterol acyltransferase (ACAT) activity, an enzyme involved in the esterification of cholesterol, and may also modestly inhibit the absorption of dietary cholesterol from the gastrointestinal tract.[1]

Data Presentation

| Parameter | Control Group (High-Cholesterol Diet) | This compound Group (30 mg/kg/day) | p-value |

| Total Cholesterol (mg/dL) | 850 ± 120 | 625 ± 110 | <0.05 |

| LDL Cholesterol (mg/dL) | 680 ± 95 | 450 ± 80 | <0.05 |

| HDL Cholesterol (mg/dL) | 35 ± 8 | 45 ± 10 | >0.05 |

| Triglycerides (mg/dL) | 150 ± 30 | 130 ± 25 | >0.05 |

| Atherosclerotic Plaque Area (%) | 35 ± 8 | 15 ± 5 | <0.01 |

Values are presented as mean ± standard deviation. This data is illustrative and intended to represent potential outcomes.

Experimental Protocols

Animal Model and Hyperlipidemia Induction

-

Animal Species: Male New Zealand White rabbits are a commonly used model for diet-induced hyperlipidemia.

-

Acclimatization: House the rabbits individually in a controlled environment (22±2°C, 12-hour light/dark cycle) for at least one week before the experiment, with free access to standard chow and water.

-

Induction of Hyperlipidemia:

-

Control Group: Feed a standard rabbit chow diet.

-

Hyperlipidemic Groups: Feed a high-cholesterol diet. A common formulation consists of standard chow supplemented with 0.3-0.5% cholesterol and 3% soybean oil . Another established diet is standard chow with 1% cholesterol and 1% olive oil . This diet should be provided for a minimum of 4 weeks to establish hyperlipidemia and for 8-12 weeks to induce atherosclerotic lesions.

-

This compound Administration

-

Dosage: Based on previous studies, a dose of 30 mg/kg of body weight is recommended.[1]

-

Route of Administration: Oral (p.o.).

-

Frequency: Once daily.

-

Duration: The treatment duration can range from 9 weeks to 6 months , depending on the study's objectives.[1]

-

Vehicle: The control group should receive an equivalent volume of the vehicle used to dissolve or suspend the this compound.

Blood Sampling and Biochemical Analysis

-

Sampling Site: The marginal ear vein is the preferred site for blood collection in rabbits.

-

Procedure:

-

Gently restrain the rabbit.

-

Apply a topical anesthetic cream to the ear about 30 minutes before the procedure to minimize discomfort.

-

Slightly warm the ear to increase blood flow.

-

Use a 23-25 gauge needle to puncture the vein and collect the blood sample.

-

Apply gentle pressure to the site after collection to ensure hemostasis.

-

-

Frequency: Collect blood samples at baseline (before starting the high-cholesterol diet) and at regular intervals (e.g., every 4 weeks) throughout the study.

-

Biochemical Analysis:

-

Separate plasma by centrifugation.

-

Analyze the plasma for the following parameters using commercially available enzymatic colorimetric assay kits:

-

Total Cholesterol

-

High-Density Lipoprotein (HDL) Cholesterol

-

Low-Density Lipoprotein (LDL) Cholesterol

-

Triglycerides

-

-

Histological Analysis of Atherosclerosis

-

Tissue Collection: At the end of the experimental period, euthanize the rabbits and carefully dissect the entire aorta.

-

En Face Staining with Sudan IV:

-

Clean the aorta of surrounding adipose and connective tissue.

-

Open the aorta longitudinally.

-

Fix the tissue in a 10% formalin solution.

-

Rinse with 70% ethanol.

-

Immerse the aorta in a Sudan IV staining solution for 15-20 minutes.

-

Differentiate in 80% ethanol until the non-lesioned areas are pale pink.

-

Capture digital images of the stained aorta.

-

-

Quantification: Use image analysis software to calculate the percentage of the aortic surface area covered by red-stained atherosclerotic plaques.

Visualizations

References

In Vitro Assays for Measuring Monatepil Maleate's Calcium Channel Blockade: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monatepil Maleate is a pharmaceutical agent known for its dual-action mechanism, functioning as both a calcium channel antagonist and an α1-adrenoceptor blocker.[1][2] This unique pharmacological profile makes it a compound of interest for its antihypertensive properties.[3] The calcium channel blocking activity of Monatepil is a key contributor to its therapeutic effects. Accurate in vitro assessment of this activity is crucial for understanding its mechanism of action, determining potency, and guiding further drug development.

These application notes provide detailed protocols for two primary in vitro methods to quantify the calcium channel blocking activity of this compound: the Fluorescent Calcium Flux Assay using Fluo-4 AM and the Whole-Cell Patch Clamp electrophysiology technique.

Signaling Pathway: L-type Calcium Channel Blockade

Voltage-gated calcium channels, particularly the L-type, are essential for calcium influx into excitable cells like smooth muscle and cardiac myocytes. Upon membrane depolarization, these channels open, allowing extracellular Ca2+ to enter the cell. This increase in intracellular Ca2+ triggers a cascade of events leading to muscle contraction. This compound exerts its effect by binding to the L-type calcium channel, thereby inhibiting the influx of Ca2+ and leading to vasodilation and a reduction in blood pressure.

Caption: L-type calcium channel blockade by this compound.

Quantitative Data Summary

The inhibitory potency of this compound on calcium channels has been quantified in various in vitro systems. The following table summarizes key findings:

| Assay Type | Tissue/Cell Type | Parameter | Value | Reference |

| Electrophysiology | Guinea-pig ventricular cells | IC50 (Peak Ca2+ current) | 18.7 nmol/l | [4] |

| Organ Bath | Rat thoracic aorta | pA2 (Calcium-induced contraction) | 8.71 | [5] |

| Organ Bath | Rabbit superior mesenteric artery | IC50 (l-phenylephrine-induced contraction) | 56.6 nmol/l | [5] |

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. The IC50 for l-phenylephrine-induced contraction reflects the α1-adrenoceptor blocking activity.

Experimental Protocols

Fluorescent Calcium Flux Assay using Fluo-4 AM

This high-throughput assay measures changes in intracellular calcium concentration in response to a stimulus in the presence of a test compound. Fluo-4 AM is a membrane-permeable dye that becomes fluorescent upon binding to free calcium in the cytosol.

Caption: Workflow for the Fluo-4 AM Calcium Flux Assay.

Materials:

-

Cells expressing L-type calcium channels (e.g., HEK293 cells stably expressing Cav1.2, or primary smooth muscle cells)

-

96-well black, clear-bottom microplates

-

Fluo-4 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

This compound

-

Calcium channel agonist (e.g., Potassium Chloride - KCl)

-

Fluorescence microplate reader

Procedure:

-

Cell Plating: Seed cells in a 96-well plate at a density of 40,000 to 80,000 cells per well and incubate overnight at 37°C, 5% CO2.[6]

-

Dye Loading Solution Preparation: Prepare a 2 µM Fluo-4 AM working solution in HBSS.[7] To aid in dye solubilization, first dissolve the Fluo-4 AM stock in a small amount of DMSO with 0.1% Pluronic F-127.[8]

-

Cell Loading:

-

Compound Addition:

-

Prepare serial dilutions of this compound in HBSS.

-

Remove the dye loading solution and wash the cells twice with HBSS.

-

Add the different concentrations of this compound to the respective wells. Include vehicle-only wells as a negative control.

-

Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

-

-

Fluorescence Measurement:

-

Place the plate in a fluorescence microplate reader capable of kinetic reads with excitation at ~490 nm and emission at ~525 nm.

-

Establish a baseline fluorescence reading for each well.

-

Add a calcium channel agonist (e.g., a high concentration of KCl to depolarize the membrane) to all wells simultaneously using the reader's injection system.

-

Immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

-

Normalize the data to the control wells.

-

Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Whole-Cell Patch Clamp Electrophysiology

This "gold standard" technique provides a direct measurement of the ionic currents flowing through calcium channels in a single cell, offering high-resolution data on channel blockade.

Caption: Workflow for Whole-Cell Patch Clamp Electrophysiology.

Materials:

-

Isolated cells (e.g., primary cardiomyocytes, neurons, or a cell line expressing the target calcium channel)

-

Patch clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

-

Borosilicate glass capillaries

-

Pipette puller and microforge

-

Extracellular (bath) solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose)

-

Intracellular (pipette) solution (e.g., containing CsCl, Mg-ATP, GTP-Tris, EGTA, HEPES)

-

This compound

Procedure:

-

Solution and Pipette Preparation:

-

Prepare and filter the extracellular and intracellular solutions. The composition will vary depending on the specific calcium channel subtype being studied and the need to block other ionic currents.

-

Pull micropipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.[10]

-

Fire-polish the pipette tip to ensure a smooth surface for sealing.

-

-

Cell Preparation:

-

Plate cells on coverslips at a low density to allow for easy access to individual cells.

-

Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.

-

-

Obtaining a Whole-Cell Recording:

-

Fill a micropipette with intracellular solution and mount it on the headstage of the amplifier.

-

Under visual control, lower the pipette and approach a target cell.

-

Gently press the pipette tip against the cell membrane and apply light suction to form a high-resistance seal (GΩ seal).[11]

-

Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.[11]

-

-

Recording Calcium Currents:

-

Switch the amplifier to voltage-clamp mode.

-

Apply a voltage protocol to activate the calcium channels. A typical protocol involves holding the cell at a negative potential (e.g., -80 mV) and then applying depolarizing steps to various positive potentials (e.g., in 10 mV increments from -40 mV to +50 mV).[4]

-

Record the resulting inward calcium currents.

-

-

Compound Application:

-

After obtaining a stable baseline recording of calcium currents, perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.

-

Allow sufficient time for the compound to take effect and then repeat the voltage-clamp protocol to record the inhibited currents.

-

To determine the IC50, repeat this process with a range of this compound concentrations on different cells.

-

-

Data Analysis:

-

Measure the peak amplitude of the calcium current at each voltage step before and after compound application.

-

Calculate the percentage of current inhibition at each concentration.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.

-

Conclusion

The choice between a fluorescent calcium flux assay and whole-cell patch clamp electrophysiology depends on the specific research question and available resources. The Fluo-4 assay is well-suited for higher-throughput screening and initial characterization of compound potency. Patch clamp, while more technically demanding and lower-throughput, provides unparalleled detail and precision in characterizing the biophysical effects of this compound on calcium channel function. Both methods are powerful tools for elucidating the calcium channel blocking properties of this and other novel compounds.

References

- 1. Monatepil - Wikipedia [en.wikipedia.org]

- 2. Antihypertensive, antiatherosclerotic, and plasma lipid-lowering effects of monatepil, a novel calcium antagonist with alpha 1-adrenoceptor-blocking activity in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The efficacy of monatepil, a new calcium antagonist, in the treatment of essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Long-lasting antagonistic effects of monatepil on Ca2+ current in guinea-pig ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studies on calcium antagonistic and alpha 1-adrenergic receptor blocking activities of this compound, its metabolites and their enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. abcam.com [abcam.com]

- 7. Protocol for measurement of calcium dysregulation in human induced pluripotent stem cell-derived dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hellobio.com [hellobio.com]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. docs.axolbio.com [docs.axolbio.com]

- 11. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]

HPLC method development for quantification of Monatepil Maleate in plasma

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Method Development for the Quantification of Monatepil Maleate in Plasma.

Introduction

Monatepil is a pharmaceutical agent known for its dual action as a calcium channel blocker and an α1-adrenergic receptor antagonist, primarily used as an antihypertensive medication.[1] The quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments, which are integral parts of drug development and clinical application.[2] This document provides a comprehensive protocol for a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in human plasma. The protocol details the sample preparation, chromatographic conditions, and a full validation strategy according to international guidelines.[2][3]

Physicochemical Properties of this compound

A fundamental understanding of the analyte's properties is critical for method development.

-

Chemical Name: N-(6,11-Dihydrodibenzo[b,e]thiepin-11-yl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide maleate[1]

-

Chemical Formula: C₂₈H₃₀FN₃OS (Monatepil base)[1]

-

Molar Mass: 475.63 g/mol (Monatepil base)[1]

-

Chemical Structure: (Image of Monatepil's chemical structure would be placed here in a formal document)

-

General Properties: Monatepil is an orally active compound.[4] Its structure contains chromophores, such as aromatic rings, making it suitable for UV detection.

Experimental Protocols

Instrumentation and Materials

-